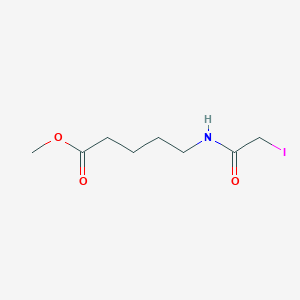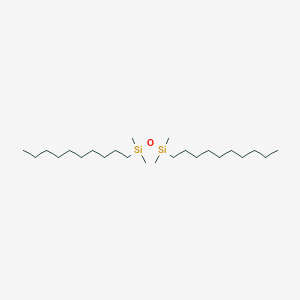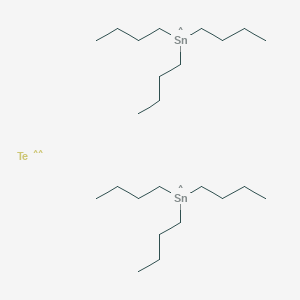
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is a complex organic compound with a unique structure that combines a phenyl ring substituted with methoxy groups, a morpholine ring, and a sulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is first substituted with methoxy groups at the 2 and 3 positions.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the sulfate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
科学研究应用
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2,3-Dimethoxyphenyl hydrogen sulfate: Lacks the morpholine ring, making it less complex and potentially less active in certain applications.
5-(Morpholine-4-carbonyl)phenyl hydrogen sulfate: Lacks the methoxy groups, which may affect its reactivity and biological activity.
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl chloride: Similar structure but with a chloride group instead of a sulfate group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethoxy-5-(morpholine-4-carbonyl)phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
65143-61-5 |
|---|---|
分子式 |
C13H17NO8S |
分子量 |
347.34 g/mol |
IUPAC 名称 |
[2,3-dimethoxy-5-(morpholine-4-carbonyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H17NO8S/c1-19-10-7-9(13(15)14-3-5-21-6-4-14)8-11(12(10)20-2)22-23(16,17)18/h7-8H,3-6H2,1-2H3,(H,16,17,18) |
InChI 键 |
OKWBYYVYMRAUCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)OS(=O)(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
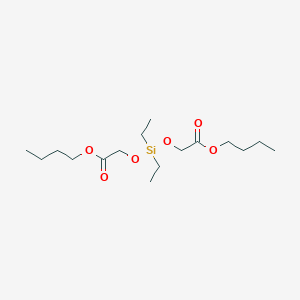
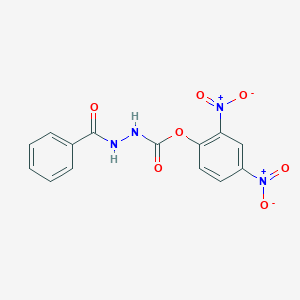
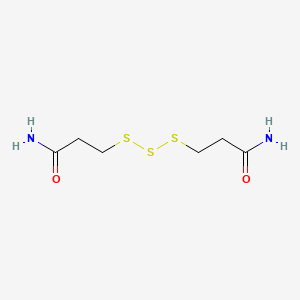
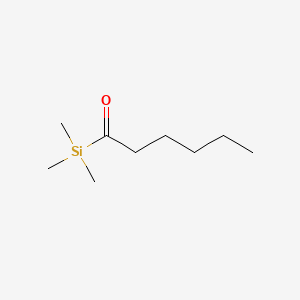

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
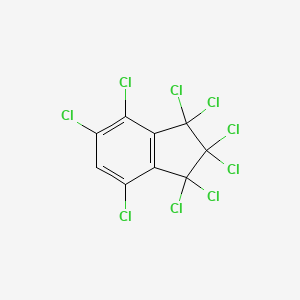
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
